molecular formula C11H16Cl2F2N2 B3038607 1-(2,4-Difluorobenzyl)piperazine dihydrochloride CAS No. 870841-98-8

1-(2,4-Difluorobenzyl)piperazine dihydrochloride

Cat. No.: B3038607
CAS No.: 870841-98-8
M. Wt: 285.16
InChI Key: VLXWMIIZTMVINP-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H16Cl2F2N2 and a molecular weight of 285.16 g/mol. It is primarily used in research settings due to its diverse range of applications in chemistry, biology, and medicine. The compound is known for its high purity, typically around 95%, making it suitable for various experimental purposes.

Preparation Methods

The synthesis of 1-(2,4-Difluorobenzyl)piperazine dihydrochloride involves several steps:

    Initial Reaction: The synthesis begins with the reaction of t-butyl 4-(2,4-difluorobenzyl)piperazine-1-carboxylate with trifluoroacetic acid in dichloromethane (DCM) at 0°C.

    Neutralization: The reaction mixture is then warmed to room temperature and stirred for one hour.

    Extraction and Purification: The mixture is extracted with DCM, and the organic layer is washed with water, dried over anhydrous magnesium sulfate (MgSO4), and evaporated to dryness. The precipitate is collected by filtration and washed with acetone to yield the final product as a white solid.

Chemical Reactions Analysis

1-(2,4-Difluorobenzyl)piperazine dihydrochloride undergoes various chemical reactions:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.

    Oxidation and Reduction:

    Common Reagents: Typical reagents used in these reactions include trifluoroacetic acid, sodium hydroxide, and hydrochloric acid.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Difluorobenzyl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in studies involving cellular and molecular biology due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(2,4-Difluorobenzyl)piperazine dihydrochloride can be compared to other piperazine derivatives:

    Trimetazidine: Another piperazine derivative used in the treatment of angina pectoris.

    Aripiprazole: An antipsychotic medication that also contains a piperazine moiety.

    Sildenafil: A drug used to treat erectile dysfunction, which includes a piperazine ring in its structure.

The uniqueness of this compound lies in its specific substitution pattern and its applications in research rather than therapeutic use.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2.2ClH/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15;;/h1-2,7,14H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXWMIIZTMVINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=C(C=C2)F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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